molecular formula C10H9BrN2O B14041754 1-(4-Amino-2-cyanophenyl)-2-bromopropan-1-one

1-(4-Amino-2-cyanophenyl)-2-bromopropan-1-one

Cat. No.: B14041754
M. Wt: 253.09 g/mol
InChI Key: ALBCMBKKICYLJA-UHFFFAOYSA-N
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Description

1-(4-Amino-2-cyanophenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a cyano group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-cyanophenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the amino and cyano groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-cyanophenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

1-(4-Amino-2-cyanophenyl)-2-bromopropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-cyanophenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformamidine
  • N-(4-Amino-2-cyanophenyl)acetamide

Uniqueness

1-(4-Amino-2-cyanophenyl)-2-bromopropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

5-amino-2-(2-bromopropanoyl)benzonitrile

InChI

InChI=1S/C10H9BrN2O/c1-6(11)10(14)9-3-2-8(13)4-7(9)5-12/h2-4,6H,13H2,1H3

InChI Key

ALBCMBKKICYLJA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)N)C#N)Br

Origin of Product

United States

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